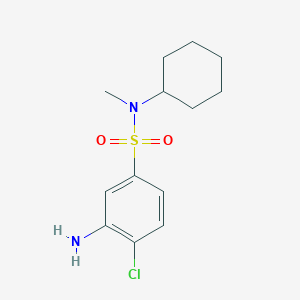

3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide

Description

Historical Context and Discovery

The development of sulfonamide compounds traces its origins to the early 20th century when sulfanilamide was first synthesized by a German chemist in 1908. However, the remarkable antibacterial activity of sulfanilamide was not discovered until nearly 30 years after its initial synthesis. The breakthrough came in 1935 when Gerhard Domagk discovered the first sulfonamide called prontosil rubrum, for which he received the Nobel Prize four years later. This discovery initiated what became known as the most profound therapeutic revolution in the history of medicine.

The systematic exploration of sulfonamide derivatives gained momentum throughout the 1930s and 1940s, with researchers synthesizing thousands of molecular variations. By 1945, over 5,400 permutations of the sulfanilamide structure had been created, yielding improved formulations with enhanced effectiveness and reduced toxicity. The historical significance of sulfonamides extends beyond their initial antimicrobial applications, as they paved the way for the antibiotic revolution in medicine and established fundamental principles of medicinal chemistry that continue to influence drug development today.

3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide represents a modern extension of this historical lineage, incorporating structural modifications that reflect contemporary understanding of structure-activity relationships in sulfonamide chemistry. The compound was cataloged in chemical databases with the creation date of December 5, 2007, and has been subject to ongoing modifications in chemical literature, with the most recent updates occurring on May 24, 2025. This timeline demonstrates the continued evolution and refinement of sulfonamide derivatives for specialized research applications.

Significance in Sulfonamide Chemistry

Sulfonamides constitute an important class of synthetic compounds that are pharmacologically recognized for their broad spectrum applications in treating various conditions. The sulfonamide functional group, characterized by the structure R-S(=O)2-NR2, forms the basis of several groups of drugs and research compounds. In vivo studies have demonstrated that sulfonamides exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, allowing them to play roles in treating diverse disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma.

This compound exemplifies the sophisticated molecular design principles that characterize modern sulfonamide chemistry. The compound belongs to the class of arylsulfonamides, which are defined by the structure Ar-S(=O)2-NX2, where Ar represents an aryl group. This structural classification is significant because arylsulfonamides have demonstrated unique binding properties and biological activities that distinguish them from other sulfonamide variants.

The presence of both amino and sulfonamide functional groups in this compound enhances its reactivity and potential biological activity, making it a valuable building block in synthetic organic chemistry and pharmaceutical development. Recent research has identified novel series of aryl sulfonamides that act as nanomolar potent, isoform-selective inhibitors of human sodium channels, demonstrating the continued relevance of sulfonamide chemistry in contemporary drug discovery efforts.

Nomenclature and Classification

This compound is systematically classified according to established chemical nomenclature principles. The compound is identified by the Chemical Abstracts Service registry number 847171-44-2 and is cataloged in major chemical databases including PubChem with the compound identification number 23119803. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the structural arrangement of functional groups and substituents.

The molecular formula C13H19ClN2O2S indicates the presence of 13 carbon atoms, 19 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular weight is calculated as 302.82 grams per mole, which positions this compound within the intermediate molecular weight range typical of pharmaceutical research compounds. Alternative nomenclature includes the designation as 3-amino-4-chloro-N-cyclohexyl-N-methylbenzene-1-sulfonamide, reflecting variations in systematic naming conventions.

The compound is categorized under multiple chemical classification systems, including aromatic heterocycles, amines, tertiary amines, aromatic cyclic structures, sulfonamides, primary amines, anilines, aromatic primary amines, and aryl halides. This comprehensive classification system reflects the multiple functional groups present in the molecule and facilitates its identification and retrieval in chemical databases and literature searches.

General Applications in Chemical Research

This compound serves multiple roles in contemporary chemical research, primarily functioning as a building block for synthesizing more complex organosulfur compounds. The versatility of this compound stems from its unique combination of functional groups, which provide multiple sites for chemical modification and derivatization. The amino group offers opportunities for acylation, alkylation, and condensation reactions, while the sulfonamide moiety can participate in hydrogen bonding interactions and serve as a pharmacophore in medicinal chemistry applications.

In synthetic organic chemistry, the compound demonstrates utility in various reaction pathways. It can undergo oxidation reactions where the amino group may be converted to corresponding nitro compounds under appropriate conditions. Reduction reactions can modify the sulfonamide group, while substitution reactions may occur at the aromatic ring, particularly at positions ortho or para to existing substituents. These reaction capabilities make the compound valuable for constructing complex molecular architectures in pharmaceutical and materials science research.

The compound exhibits particular significance in pharmaceutical development, where it serves as an intermediate in the synthesis of active pharmaceutical ingredients. The presence of the cyclohexyl group contributes to enhanced binding affinity in biological systems, while the methyl substitution on the nitrogen atom can influence pharmacokinetic properties such as solubility and bioavailability. Research has demonstrated that sulfonamide derivatives with similar structural features can interact with specific enzymes, such as carbonic anhydrase IX, through hydrogen bonding mechanisms involving the sulfonamide moiety.

Contemporary applications also extend to the development of sodium channel inhibitors, where aryl sulfonamides have shown promise as isoform-selective agents with therapeutic potential. The structural features of this compound align with design principles identified for compounds targeting voltage-gated sodium channels, suggesting potential applications in pain management research and neurological studies. The compound's crystalline nature, typical of sulfonamides due to the rigidity of the functional group, facilitates purification and characterization processes essential for pharmaceutical development.

Properties

IUPAC Name |

3-amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S/c1-16(10-5-3-2-4-6-10)19(17,18)11-7-8-12(14)13(15)9-11/h7-10H,2-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXMZLZDYQRXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Reagents : Sodium sulfinate, phenyltrimethylammonium tribromide (PTAB), amine.

- Solvent : Tetrahydrofuran (THF).

- Temperature : Room temperature (~30°C).

- Duration : 6–8 hours.

- Monitoring : Thin-layer chromatography (TLC).

Procedure

- Dissolve sodium sulfinate in THF and stir well.

- Add PTAB to the solution and stir for 5 minutes.

- Introduce the amine to the reaction mixture and continue stirring at room temperature for 6–8 hours.

- Quench the reaction with distilled water and extract using ethyl acetate.

- Wash the organic fraction with saturated brine solution and dry over anhydrous sodium sulfate.

- Evaporate the solvent under reduced pressure to yield a crude product.

- Purify the crude product using column chromatography with an appropriate solvent mixture.

Yield

The yield for similar sulfonamide syntheses ranges from 74% to 89%, depending on reaction optimization.

Multicomponent Reactions Using Copper Catalysis

An alternative method involves copper-catalyzed sequential multicomponent reactions, which are efficient for synthesizing sulfonamide derivatives.

Reaction Conditions

- Catalyst : CuBr (Copper(I) bromide).

- Base : Triethylamine (TEA).

- Solvent : Dichloroethane (DCE) or a mixture of DCE/dichloromethane (DCM).

- Temperature : Reflux (~80°C).

- Duration : 4 hours.

Procedure

- Combine benzo[d]isoxazole, sulfonyl azide, and terminal alkyne in DCE under nitrogen atmosphere.

- Add CuBr and TEA as catalyst and base, respectively.

- Heat the reaction mixture to reflux at 80°C for 4 hours.

- Isolate the product via extraction and purification steps.

Optimization

Solvent screening revealed that a DCE/DCM (1:1) system provides the highest yield (89%). Other solvents like THF or DMF resulted in poor yields or trace amounts.

Data Table: Reaction Optimization Results

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Duration (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuI | TEA | DCE | 25 | 12 | 19 |

| 6 | CuBr | TEA | DCE | 80 | 4 | 74 |

| 19 | CuBr | TEA | DCE/DCM (1:1) | 80 | 4 | 89 |

Notes on Synthesis Challenges

- The presence of amino and chloro groups on the benzene ring can influence reactivity, requiring careful control of reaction conditions.

- Purification is critical due to potential side reactions leading to undesired byproducts.

- Solvent polarity significantly affects yield; organochlorine solvents like DCE/DCM mixtures are preferred.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of nitrobenzenesulfonamide derivatives.

Reduction: Formation of cyclohexylmethylamine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Cancer Therapy

The compound has been investigated for its role as a cell-cycle control agent. Research indicates that sulfonamide derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Specifically, compounds similar to 3-amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide have shown promise in inhibiting CDK2 and CDK4, making them potential candidates for cancer treatment. The inhibition of these kinases can prevent the transition of cancer cells into their proliferative phase, thus offering a therapeutic approach to malignancies characterized by uncontrolled cell growth .

2. Antimicrobial Activity

Sulfonamides have historically been utilized for their antimicrobial properties. Studies have demonstrated that derivatives of sulfonamides exhibit significant activity against various bacterial strains. The structural characteristics of this compound suggest that it may possess similar antimicrobial properties. Research has shown that modifications in the sulfonamide structure can enhance its efficacy against resistant bacterial strains, making it a valuable candidate in the search for new antibiotics .

3. Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory capabilities. Several studies have reported that sulfonamide derivatives can reduce inflammation markers and cytokine production in vitro. The anti-inflammatory action is particularly relevant in treating conditions such as arthritis and other inflammatory diseases where modulation of immune responses is necessary .

Case Study 1: Inhibition of CDKs

A study focused on the synthesis of various sulfonamide derivatives demonstrated that certain compounds effectively inhibited CDK2 and CDK4 activities. The results indicated that these compounds could significantly reduce cell proliferation in cancer cell lines, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of sulfonamide derivatives, including those structurally related to this compound, revealed promising results against Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity, paving the way for developing new therapeutic agents .

Case Study 3: Anti-inflammatory Effects

In vitro studies assessing the anti-inflammatory properties of sulfonamides showed that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the modulation of signaling pathways involved in inflammation, suggesting a therapeutic role for sulfonamides in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Amino-4-chloro-N-cyclohexyl-N-ethylbenzenesulfonamide: Similar structure but with an ethyl group instead of a methyl group.

3-Amino-4-chloro-N-cyclohexyl-N-propylbenzenesulfonamide: Similar structure but with a propyl group instead of a methyl group.

Uniqueness

3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl and methyl groups enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Biological Activity

3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide is a sulfonamide compound with significant biological activity, particularly as an antagonist at histamine H3 receptors. This compound is characterized by its amino and chloro substituents on a benzene ring, along with cyclohexyl and methyl groups attached to the nitrogen atom. The molecular formula is C13H18ClN2O2S, with a molecular weight of approximately 300.82 g/mol .

The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an antagonist at histamine H3 receptors, which are involved in various physiological processes including neurotransmission and regulation of sleep-wake cycles. By inhibiting these receptors, the compound may have potential applications in treating conditions such as allergies and sleep disorders .

Interaction with Histamine H3 Receptors

- Binding Affinity : Studies indicate that this compound interacts effectively with histamine H3 receptors, demonstrating potential as an inverse agonist. Radiolabeled ligand binding assays have been used to assess its affinity and selectivity for these receptors.

- Potential Therapeutic Applications : The antagonist activity suggests possible therapeutic uses in managing allergic reactions, sleep disorders, and other histamine-related conditions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Histamine H3 Receptor Antagonism | Inhibits the action of histamine at H3 receptors, potentially aiding in sleep regulation and allergy treatment. |

| Antibacterial Properties | Similar compounds have shown antibacterial effects; however, specific data on this compound is limited. |

| Inflammation Modulation | Potential interactions with pathways involved in inflammation have been suggested but require further investigation. |

Safety and Handling

This compound is classified as an irritant, necessitating appropriate safety measures during handling to avoid exposure.

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-4-chloro-N-cyclohexyl-N-methylbenzenesulfonamide, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step functionalization of benzenesulfonamide precursors. Key steps include:

Chlorination and Amination : Introduce chloro and amino groups via electrophilic substitution or diazonium salt intermediates (e.g., using NaNO₂/HCl for diazotization followed by amination) .

N-Alkylation : React with cyclohexylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to install the N-cyclohexyl-N-methyl moiety. Control temperature (60–80°C) to minimize side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation. Yields depend on stoichiometric ratios and catalyst selection (e.g., Pd/C for hydrogenation steps) .

Critical Factors : Excess alkylating agents improve substitution but may require post-reaction quenching. Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics .

Basic: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyclohexyl CH₂ at δ 1.2–1.8 ppm; sulfonamide SO₂N at δ 3.1–3.5 ppm). 2D NMR (HSQC, HMBC) resolves overlapping signals .

- HPLC-MS : Quantify purity (>98%) using C18 columns (acetonitrile/water + 0.1% formic acid) and monitor [M+H]⁺ ions (expected m/z ~357) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., cyclohexyl chair conformation) .

- Elemental Analysis : Validate C, H, N, S, Cl content (±0.3% theoretical) .

Advanced: How can researchers design experiments to evaluate its potential as a kinase inhibitor?

Methodological Answer:

In Vitro Assays :

- Use fluorescence-based ADP-Glo™ Kinase Assay with recombinant kinases (e.g., EGFR, VEGFR).

- Measure IC₅₀ values at varying concentrations (1 nM–100 µM) .

Cellular Efficacy :

- Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Compare to controls (e.g., staurosporine) .

Selectivity Profiling :

- Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Data Interpretation : Correlate structural features (e.g., sulfonamide H-bond donors) with activity using QSAR models .

Advanced: What strategies resolve contradictions in structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

- Systematic Substituent Variation : Synthesize derivatives with modified cyclohexyl (e.g., cyclopentyl), methyl (e.g., ethyl), or chloro groups. Compare logP and steric effects via HPLC retention times and molecular docking .

- Free-Wilson Analysis : Deconstruct activity contributions of individual substituents using regression models .

- Crystallographic Validation : Resolve ambiguous binding modes (e.g., sulfonamide orientation in active sites) .

Case Study : shows triazole analogs with enhanced bioactivity due to π-π stacking; apply similar logic to optimize this compound .

Advanced: How can computational modeling predict its metabolic stability?

Methodological Answer:

Docking Simulations : Use AutoDock Vina to model interactions with CYP450 isoforms (e.g., CYP3A4). Prioritize metabolites based on binding energies .

MD Simulations : Run 100-ns trajectories (AMBER force field) to assess conformational stability in aqueous/lipid bilayers .

ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and hepatotoxicity from SMILES inputs .

Validation : Compare predicted metabolites with LC-MS/MS data from hepatic microsome incubations .

Advanced: How to address discrepancies in synthetic yields reported across studies?

Methodological Answer:

- Parameter Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading). For example, shows DMDAAC copolymerization yields improved from 65% to 89% via DoE .

- Intermediate Trapping : Identify side products (e.g., over-alkylated species) via LC-MS and adjust protecting group strategies .

- Scale-Up Adjustments : Pilot studies (1 g → 100 g) may reveal mixing inefficiencies; switch from batch to flow reactors for exothermic steps .

Documentation : Report detailed reaction logs (e.g., impurity profiles at each step) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.